molecular formula C21H17N5O3S2 B2747899 N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-24-7

N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2747899
CAS No.: 892731-24-7
M. Wt: 451.52
InChI Key: SHWZRLZPIRZTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class, characterized by a fused tricyclic core comprising thiophene, triazole, and pyrimidine rings. The structure is substituted at position 3 with a phenylsulfonyl group and at position 5 with a 4-ethoxyphenylamine moiety.

Properties

IUPAC Name

10-(benzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-2-29-15-10-8-14(9-11-15)22-19-18-17(12-13-30-18)26-20(23-19)21(24-25-26)31(27,28)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWZRLZPIRZTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the ethoxyphenyl and phenylsulfonyl groups enhances its lipophilicity and may influence its binding affinity to biological targets.

Molecular Formula

  • Chemical Formula : C20H15N5O2S2
  • Molecular Weight : 421.49 g/mol
  • CAS Number : 892730-75-5

Serotonin Receptor Antagonism

Research has demonstrated that derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit significant binding affinity for serotonin receptors, particularly the 5-HT6 receptor. A study reported that certain derivatives displayed an IC50 value of 29.0 nM and a Ki value of 1.7 nM for the 5-HT6 receptor, indicating potent antagonistic activity . This receptor is implicated in various neurological disorders, making these compounds potential candidates for therapeutic development.

Anticancer Activity

The anticancer properties of this compound have been evaluated against multiple cancer cell lines. The National Cancer Institute (NCI) conducted screening on a panel of 60 cancer cell lines to assess the compound's cytotoxic effects. Results indicated selective cytotoxicity against melanoma and leukemia cell lines .

Table 1: Anticancer Activity Screening Results

Cell Line TypePercentage Growth Inhibition (%)
Leukemia (SR)89.22
Non-small Cell Lung Cancer (EKVX)92.96
Colon Cancer (HCT-15)90.33
CNS Cancer (SNB-75)104.50
Melanoma (LOX IMVI)73.16

The mechanism through which this compound exerts its biological effects may involve modulation of neurotransmitter systems and interference with cellular signaling pathways associated with cancer proliferation. The ability to selectively target serotonin receptors suggests a potential role in managing conditions like depression and anxiety while also providing avenues for cancer treatment.

Case Studies

Several studies have investigated the pharmacological profiles of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives:

  • Serotonin Receptor Binding Study : A comparative analysis highlighted that compounds with similar structures showed varying degrees of selectivity towards serotonin receptors .
  • Anticancer Efficacy : In vitro studies demonstrated that the compound significantly inhibited growth in melanoma cells compared to normal cells, suggesting a favorable therapeutic index .
  • Cytotoxicity Evaluation : Additional investigations into the cytotoxic effects revealed that the compound induced apoptosis in cancer cells via caspase activation pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features allow for interaction with various biological targets involved in cancer progression. For instance, compounds with similar thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine scaffolds have been shown to inhibit key enzymes and pathways associated with tumor growth and metastasis. Preliminary in vitro assays suggest that N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibits cytotoxic effects against several cancer cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines can exhibit significant antifungal and antibacterial activities. The mechanism may involve the disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis .

Pharmacological Applications

Enzyme Inhibition
this compound has been studied for its potential as an inhibitor of various enzymes. For example, it has shown promise as a 5-lipoxygenase inhibitor in silico studies. This enzyme is critical in the inflammatory process and targeting it could lead to new anti-inflammatory drugs .

Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. Research into the antioxidant capacity of thieno[2,3-e][1,2,3]triazolo derivatives could pave the way for therapeutic applications in conditions like Alzheimer's disease .

Materials Science Applications

Organic Electronics
The unique electronic properties of thieno[2,3-e][1,2,3]triazolo derivatives make them suitable candidates for applications in organic electronics. Their ability to conduct electricity and form stable films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies on the charge transport properties of these compounds indicate their potential utility in next-generation electronic devices .

Summary Table of Applications

Field Application Notes
Medicinal ChemistryAnticancer ActivityExhibits cytotoxic effects on cancer cell lines .
Antimicrobial PropertiesPotential antifungal and antibacterial activity noted .
PharmacologyEnzyme InhibitionPossible 5-lipoxygenase inhibitor; relevant for anti-inflammatory drug development .
Neuroprotective EffectsInvestigated for antioxidant properties related to neurodegenerative diseases .
Materials ScienceOrganic ElectronicsPotential use in OLEDs and OPVs due to favorable electronic properties .

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

Thieno- vs. Pyrido-Triazolopyrimidines
  • Pyrido[3,2-e]triazolo[1,5-a]pyrimidines (e.g., Compounds 6b–6d): Replace thiophene with a pyridine ring, introducing an additional nitrogen atom.
Quinazoline-Based Analogs
  • N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Features a quinazoline core instead of thieno-pyrimidine.

Substituent Modifications

Position 3: Sulfonyl Group Variations
Compound R3 (Sulfonyl Substituent) Key Properties
Target Compound Phenyl Moderate lipophilicity, H-bond acceptor
3e () 4-Isopropylphenyl Increased steric bulk, lower solubility
3c () 4-Trifluoromethylphenyl Enhanced electron-withdrawing effects
7b () Carboxamide Higher polarity, reduced logP

The phenylsulfonyl group in the target compound balances electronic effects and steric demands compared to bulkier or more polar substituents in analogs .

Position 5: Amine Substituents
Compound R5 (Amine Group) Impact on Properties
Target Compound 4-Ethoxyphenyl Moderate lipophilicity (ethoxy)
3e () 4-Methoxybenzyl Increased flexibility, lower metabolic stability
6d () 4-Ethoxyphenyl (Pyrido core) Similar lipophilicity but altered electronic environment
3b () Furan-2-ylmethyl Reduced aromaticity, higher solubility

The 4-ethoxyphenyl group in the target compound provides a balance between lipophilicity and metabolic resistance compared to smaller (methoxy) or non-aromatic (furan) substituents .

Physicochemical Properties

  • Melting Points: Thieno-triazolopyrimidines generally exhibit high melting points (>300°C, e.g., 7b–7f in ), suggesting strong crystalline packing due to planar fused rings and sulfonyl/amide groups. The target compound likely shares this trend .
  • Solubility : The ethoxy group improves solubility in organic solvents compared to methoxy or carboxamide analogs. Sulfonyl groups enhance aqueous solubility via H-bonding, but high crystallinity may limit practical solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.